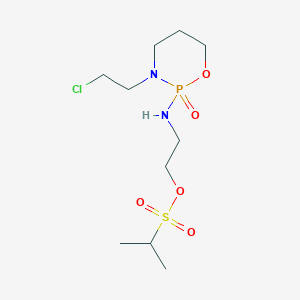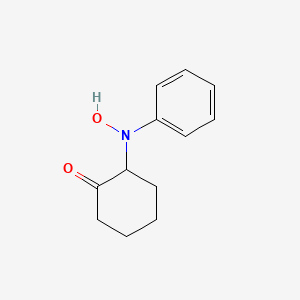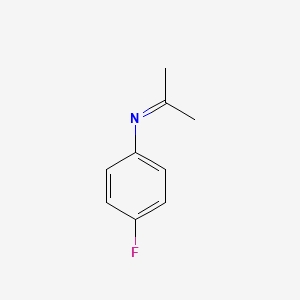
N-(4-Fluorophenyl)propan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)propan-2-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This particular compound features a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Fluorophenyl)propan-2-imine can be synthesized through the condensation reaction between a primary amine and a carbonyl compound. Specifically, the reaction involves the addition of 4-fluoroaniline to acetone, followed by the removal of water to form the imine. Acid catalysts are often used to speed up the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)propan-2-imine undergoes several types of chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)propan-2-imine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)propan-2-imine involves its interaction with nucleophiles due to the electrophilic nature of the imine carbon. The fluorine atom on the phenyl ring can influence the electronic distribution, making the compound more reactive towards certain nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)propan-2-imine
- N-(4-Bromophenyl)propan-2-imine
- N-(4-Methylphenyl)propan-2-imine
Uniqueness
N-(4-Fluorophenyl)propan-2-imine is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and properties compared to its analogs with different substituents. Fluorine’s high electronegativity and small size can enhance the compound’s stability and influence its interactions in various chemical and biological contexts .
Properties
CAS No. |
51678-96-7 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
N-(4-fluorophenyl)propan-2-imine |
InChI |
InChI=1S/C9H10FN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-6H,1-2H3 |
InChI Key |
LBMUQXVGROIZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

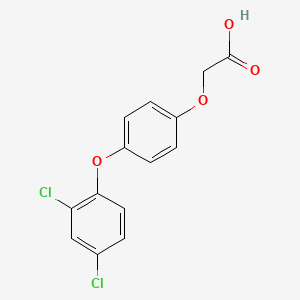
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
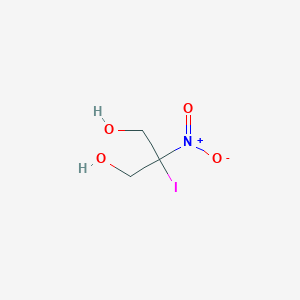

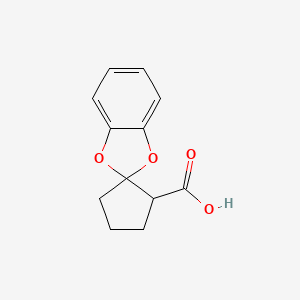
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
